L-Tyrosine (D7) is a stable isotope-labeled form of the amino acid L-Tyrosine, where seven hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This compound is significant in biochemical research as it allows for precise tracking of metabolic pathways and reactions involving L-Tyrosine without altering its chemical properties. L-Tyrosine itself is a non-essential amino acid that plays a crucial role in the synthesis of neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as hormones such as thyroid hormones.
These reactions enable the formation of various derivatives that can be used in research and pharmaceutical applications.
L-Tyrosine (D7) retains the biological activities of natural L-Tyrosine. It is involved in:
The incorporation of deuterium allows researchers to use techniques like nuclear magnetic resonance and mass spectrometry to study these processes with greater precision.
The synthesis of L-Tyrosine (D7) involves several key steps:
This method allows for the production of isotopically enriched compounds that are essential for advanced biochemical studies .
L-Tyrosine (D7) has several important applications:
Research on L-Tyrosine (D7) has shown its interactions within various biochemical pathways. Studies indicate that it competes with other amino acids for transport across cell membranes and influences neurotransmitter synthesis rates. Its isotopic labeling allows for detailed kinetic studies, helping to elucidate how changes in tyrosine levels affect physiological functions such as mood regulation and stress response .
L-Tyrosine (D7) can be compared with other isotopically labeled forms of tyrosine:
| Compound Name | Isotopes Incorporated | Unique Features |
|---|---|---|
| L-Tyrosine-13C9,D7 | Carbon-13, Deuterium | Dual labeling enhances sensitivity in metabolic studies |
| L-Tyrosine-15N | Nitrogen-15 | Focused on nitrogen tracking without deuterium |
| L-Tyrosine-D7 | Deuterium | Simplified labeling for basic metabolic studies |
L-Tyrosine (D7) stands out due to its dual labeling with both deuterium and nitrogen-15. This combination provides enhanced sensitivity and specificity for research applications, making it particularly valuable for studying complex biochemical processes compared to other labeled compounds .
The synthesis of L-tyrosine-d7, a fully deuterated derivative containing seven deuterium atoms, represents a significant advancement in isotope labeling methodologies for aromatic amino acids [1] [2]. Selective deuteration strategies have evolved to target specific positions within the tyrosine molecule, utilizing the unique reactivity patterns of aromatic amino acids to achieve regioselective isotope incorporation [3] [4].
The most established approach for aromatic amino acid deuteration involves acid-catalyzed hydrogen-deuterium exchange reactions that preferentially target the ortho positions relative to the phenolic hydroxyl group [5] [6]. This selectivity arises from the electron-donating nature of the hydroxyl substituent, which activates the adjacent carbon positions toward electrophilic substitution reactions [2] [7]. Under acidic conditions at elevated temperatures, deuterium incorporation occurs predominantly at the 3' and 5' positions of the tyrosine aromatic ring, achieving deuterium incorporation levels of 95-99% [5] [6].
Enzymatic deuteration strategies have emerged as complementary approaches that offer enhanced selectivity for specific carbon positions [4] [8]. The dual-protein catalysis system utilizing the aminotransferase DsaD paired with the partner protein DsaE enables simultaneous deuteration at both alpha and beta carbon positions [4] [8]. This enzymatic approach operates under mild conditions in deuterium oxide at physiological pH and temperature, achieving deuterium incorporation rates of 84-95% at the targeted positions [4] [8].
Metal-catalyzed deuteration methods provide alternative pathways for selective isotope incorporation, particularly for aromatic ring modifications [3]. The reductive deuteration approach using palladium on carbon with magnesium turnings in deuterated methanol enables regioselective deuterium incorporation while maintaining stereochemical integrity [3]. These conditions achieve deuterium incorporation levels exceeding 90% at the targeted aromatic positions [3].
| Method | Conditions | Selectivity | Deuterium Incorporation (%) | Reference |
|---|---|---|---|---|
| Acid-catalyzed H/D Exchange | DCl/D2O, 100-180°C, 4-24 h | Ortho positions (3', 5') | 95-99 | [5] [6] |
| Base-catalyzed H/D Exchange | NaOEt/EtOD, room temperature | Alpha carbon | 85-95 | [9] |
| Enzymatic Deuteration (DsaD/DsaE) | D2O, 37°C, pH 8.0, 2-24 h | Alpha and beta carbons | 84-95 | [4] [8] |
| Metal-catalyzed Exchange | Pd/C, Mg, MeOH-d4, room temperature | Aromatic ring reduction | 90-95 | [3] |
| Electrophilic Deuteration | D2SO4/D2O, elevated temperature | Ring positions | 60-90 | [7] |
The mechanistic foundations of acid and base-catalyzed hydrogen-deuterium exchange in tyrosine derivatives involve distinct pathways that determine the regioselectivity and efficiency of deuterium incorporation [2] [10] [5]. Acid-catalyzed mechanisms proceed through electrophilic aromatic substitution pathways, where the protonated aromatic system undergoes nucleophilic attack by deuterium oxide [5] [6].
In the acid-catalyzed pathway, the initial step involves protonation of the aromatic ring system, creating a positively charged intermediate that facilitates deuterium incorporation [2] [5]. The electron-donating hydroxyl group directs the electrophilic substitution to the ortho positions, resulting in preferential deuteration at the 3' and 5' positions of the tyrosine ring [5] [6]. This mechanism requires elevated temperatures of 100-180°C and reaction times of 4-24 hours to achieve complete deuterium incorporation [5] [6].
Base-catalyzed mechanisms operate through different pathways that primarily target the alpha carbon position through carbanion formation [9]. The deprotonation of the alpha carbon creates a stabilized carbanion intermediate that readily undergoes deuterium incorporation from deuterium oxide or deuterated alcohols [9]. This mechanism proceeds under milder conditions at room temperature but requires extended reaction times of 30 minutes to 4 hours [9].
The hydrogen-deuterium exchange mechanism in proteins involves a relay mechanism that requires both charged sites and nearby basic sites for efficient deuterium incorporation [10]. Molecular dynamics simulations demonstrate that deuterium oxide molecules do not penetrate the protein core, necessitating surface-accessible exchange sites [10]. The exchange rates are governed by two critical factors: the surface accessibility of charged and basic sites, and the distances between these functional groups [10].
| Catalyst Type | Mechanism | Primary Site | Temperature (°C) | Time Required |
|---|---|---|---|---|
| Deuteriated Acid (DCl) | Electrophilic aromatic substitution | Ortho to OH (positions 3', 5') | 100-180 | 4-24 hours |
| Deuteriated Sulfuric Acid | Protonation-deprotonation | Ring positions + side chain | 80-120 | 2-12 hours |
| Sodium Ethoxide/EtOD | Carbanion formation | Alpha carbon | 20-25 | 30 min - 4 hours |
| Deuteriated Acetic Acid | Keto-enol tautomerism | Alpha carbon predominantly | 60-100 | 1-8 hours |
| Base + D2O Exchange | Nucleophilic exchange | Exchangeable protons | 37-80 | 2-48 hours |
The purification of deuterated tyrosine derivatives requires specialized techniques that can effectively separate isotopically enriched compounds from their non-deuterated analogs while maintaining the integrity of the isotope labels [11] [12] [13]. Column chromatography represents the primary purification method for isotopically enriched amino acids, utilizing silica gel as the stationary phase with gradient elution systems [14] [15].
High-performance liquid chromatography provides superior resolution for the separation of deuterated compounds, particularly when employing reversed-phase columns with acetonitrile-water mobile phases containing trifluoroacetic acid [12] [13]. The chromatographic deuterium effect enables baseline separation of deuterated and non-deuterated isotopologues, with retention time differences proportional to the number of deuterium atoms present [16] [17].
Ion exchange chromatography offers exceptional recovery rates of 88-98% for deuterated amino acids through the use of cation exchange resins [12] [13]. This technique provides effective separation based on the altered dissociation equilibria of deuterated compounds, achieving purities of 90-96% for isotopically enriched materials [12] [13]. The method demonstrates particular utility for large-scale purifications exceeding one gram of material [12] [13].
Preparative-scale isolations require careful optimization of derivatization procedures to facilitate purification [11] [13]. The ethyl chloroformate derivatization procedure enables efficient separation of isotopically labeled amino acids while serving as both a derivatization and purification step [12]. This approach demonstrates robustness, velocity, and simplicity while maintaining derivative stability under ambient conditions [12].
Recrystallization techniques provide cost-effective purification for gram-scale quantities of deuterated tyrosine derivatives, typically achieving purities of 85-95% with recovery rates of 65-80% [18] [15]. The selection of appropriate recrystallization solvents, particularly hot ethanol-water mixtures, enables effective separation of isotopically enriched compounds from unlabeled impurities [18] [15].
| Technique | Mobile Phase/Conditions | Recovery Rate (%) | Purity Achieved (%) | Typical Scale |
|---|---|---|---|---|
| Column Chromatography (Silica) | EtOAc/Hexane gradient | 78-85 | 92-97 | 100 mg - 10 g |
| HPLC (C18 Reversed-Phase) | ACN/H2O + 0.1% TFA | 82-95 | 95-99 | 1-100 mg |
| Ion Exchange Chromatography | Cation exchange resin | 88-98 | 90-96 | 10 mg - 1 g |
| Recrystallization | Hot EtOH/H2O | 65-80 | 85-95 | >1 g |
| Preparative TLC | CHCl3/MeOH/NH4OH | 70-85 | 88-94 | 1-50 mg |
Mass spectrometric characterization represents the definitive analytical approach for quality control of deuterated tyrosine derivatives, providing precise determination of isotopic purity and structural confirmation [19] [20] [21]. Electrospray ionization mass spectrometry enables direct analysis of deuterated amino acids with detection limits of 0.5-5 ng/mL and mass accuracy of 2-5 ppm [22] [23].
The molecular ion shift observed in electrospray ionization spectra provides immediate confirmation of deuterium incorporation, with each deuterium atom contributing an additional mass unit to the molecular ion [22] [23]. High-resolution mass spectrometry achieves mass accuracy below 1 ppm, enabling accurate quantification of isotopic purity through precise mass difference measurements [24] [25].
Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides complementary characterization capabilities, particularly for protein labeling studies involving deuterated tyrosine [21] [25]. This technique achieves isotope pattern analysis across mass ranges of 500-10,000 m/z with mass accuracy of 10-50 ppm [21] [25]. The high-energy fragmentation reactions generate target-specific immonium ions that enable distinction between isomeric and isobaric amino acids [21].
Tandem mass spectrometry techniques, including multiple reaction monitoring transitions, provide quantitative analysis capabilities with detection limits of 0.1-1 ng/mL [12] [26]. The collision-induced dissociation experiments enable site-specific determination of deuterium incorporation through fragment ion analysis [26] [21]. These approaches demonstrate particular utility for complex biological matrices where selective monitoring of deuterated species is required [12] [26].
Gas chromatography-mass spectrometry of derivatized amino acids provides alternative characterization approaches, particularly for volatile derivatives formed through trimethylsilylation or other derivatization reactions [19] [6]. This technique enables fragment ion analysis with mass accuracy of 50-100 ppm and detection limits of 1-10 ng/mL [19] [6]. The derivatization process facilitates separation of deuterated isotopologues while maintaining isotope label integrity [19] [6].
| Technique | Mass Range (m/z) | Mass Accuracy (ppm) | Detection Limit (ng/mL) | Deuterium Detection | Typical Application |
|---|---|---|---|---|---|
| ESI-MS | 100-2000 | 2-5 | 0.5-5 | Molecular ion shift | Purity assessment |
| MALDI-TOF MS | 500-10000 | 10-50 | 10-100 | Isotope pattern analysis | Protein labeling studies |
| GC-MS (derivatized) | 50-800 | 50-100 | 1-10 | Fragment ion analysis | Derivatized analysis |
| LC-MS/MS | 100-1500 | 1-3 | 0.1-1 | MRM transitions | Quantitative analysis |
| High-Resolution MS | 50-2000 | <1 | 0.1-2 | Accurate mass difference | Isotopic composition |
The water solubility of L-tyrosine (D7) is expected to closely mirror that of natural L-tyrosine, with minimal isotope effects anticipated on this fundamental physicochemical property [2]. Natural L-tyrosine exhibits limited aqueous solubility of approximately 0.45 grams per liter at 25°C, making it one of the least soluble natural amino acids [3]. This low solubility stems from the hydrophobic nature of the aromatic phenyl ring combined with the zwitterionic character of the amino acid backbone under physiological conditions [4].
The deuterium substitution in L-tyrosine (D7) affects the molecular mass, increasing it from 181.191 g/mol for natural tyrosine to 188.232 g/mol [1]. However, the polar surface area remains unchanged at 83.55 Ų, and the LogP value of 0.38 is maintained [1]. These parameters suggest that the fundamental intermolecular interactions governing solubility remain largely unaltered by deuteration.
The crystallization behavior of deuterated tyrosine derivatives demonstrates notable differences from their natural counterparts, as evidenced by studies on tyrosine enantiomers [2]. Research has revealed unexpected differences in the crystallization rates between D- and L-tyrosine in water, with supersaturated solutions of L-tyrosine crystallizing more slowly than D-tyrosine under identical conditions [2] [5]. This phenomenon suggests that isotopic substitution may similarly influence nucleation and crystal growth kinetics.
The nucleation and crystallization process of tyrosine is characterized by exceptionally high cooperativity [2]. For L-tyrosine (D7), this cooperative behavior is expected to persist, though the specific nucleation rates may differ due to the altered vibrational frequencies and molecular dynamics resulting from deuterium substitution. The metastable zone width, which represents the concentration range where solutions remain supersaturated without spontaneous crystallization, is likely to be narrower for the deuterated analog compared to natural tyrosine [6].
Natural L-tyrosine exhibits polymorphism, with at least two distinct crystal forms identified: the α polymorph (the standard form) and a β polymorph prepared through gas-phase crystallization [7] [8]. The α polymorph crystallizes in space group P2₁2₁2₁ with four molecules per unit cell, while the β polymorph adopts space group P2₁ with two molecules per unit cell [8].
For L-tyrosine (D7), similar polymorphic behavior is anticipated, though the relative stability of different crystal forms may shift due to isotope effects on intermolecular hydrogen bonding. The deuterium atoms in the aromatic ring and side chain positions could influence the hydrogen bonding networks that stabilize different polymorphic forms. Density functional theory calculations suggest that the β polymorph of natural tyrosine is metastable with respect to the α form by approximately 3.64 kJ/mol [8], and this energy difference may be altered for the deuterated analog.
The thermal stability of L-tyrosine (D7) is enhanced compared to natural L-tyrosine due to the increased bond dissociation energies of carbon-deuterium bonds relative to carbon-hydrogen bonds [1]. Natural L-tyrosine decomposes at temperatures above 300°C, with thermogravimetric analysis revealing a complex multi-stage decomposition process [9]. The reported boiling point for L-tyrosine (D7) is 385.2±32.0°C at 760 mmHg, which is elevated compared to estimates for natural tyrosine (314.29°C) [1] [3].
The enhanced thermal stability results from the approximately 5-10 kJ/mol higher bond dissociation energy of C-D bonds compared to C-H bonds. This difference manifests in higher activation energies for thermal decomposition pathways, shifting decomposition temperatures to higher values and potentially altering the decomposition mechanism [9].
Differential scanning calorimetry studies of amino acids reveal complex thermal behavior with potential phase transitions occurring before decomposition [9]. For L-proline, thermogravimetric measurements suggested a phase transition around 484 K, though this was not clearly detected in the measured temperature range [9]. Similar pre-decomposition phase transitions may occur in L-tyrosine (D7), though shifted to higher temperatures due to the enhanced thermal stability.
The flash point of L-tyrosine (D7) is reported as 186.7±25.1°C [1], representing the temperature at which vapors can ignite in the presence of an ignition source. This value is elevated compared to natural tyrosine (176°C) [3], consistent with the general trend of increased thermal stability for deuterated compounds.
The vapor pressure of L-tyrosine (D7) at 25°C is extremely low (0.0±0.9 mmHg) [1], indicating minimal volatility at ambient temperatures. This characteristic enables the preparation of different polymorphic forms through controlled sublimation, as demonstrated for natural tyrosine where gas-phase crystallization yielded the β polymorph [8].
The sublimation behavior of deuterated compounds often differs from their natural analogs due to altered intermolecular forces and molecular dynamics. The reduced vibrational frequencies in deuterated molecules can affect the entropy of vaporization and consequently the sublimation temperature and rate.
The ionization behavior of L-tyrosine (D7) is influenced by deuterium substitution through both primary and secondary isotope effects [10]. Natural L-tyrosine possesses three ionizable groups: the α-amino group (pKₐ = 9.21), the α-carboxyl group (pKₐ = 2.20), and the phenolic hydroxyl group (pKₐ = 10.1) [11] [3]. The resulting isoelectric point is 5.63 [3].
For the phenolic hydroxyl group, which experiences direct deuterium substitution in some isotopologues, a primary deuterium isotope effect on the pKₐ is expected. Studies on deuterium isotope effects in acid-base equilibria consistently show that deuterated acids are weaker than their protiated analogs, with ΔpKₐ values (pKₐ(D₂O) - pKₐ(H₂O)) typically ranging from 0.3 to 0.8 units for oxygen-containing acids [10] [12].
The α-amino and α-carboxyl groups in L-tyrosine (D7) are remote from the primary deuteration sites but may still experience secondary isotope effects. These effects arise from changes in the electronic environment and vibrational modes throughout the molecule [10]. Secondary deuterium isotope effects on pKₐ values are typically smaller than primary effects, generally less than 0.1 pKₐ units [13].
Computational studies using path integral free-energy perturbation methods have revealed that both intrinsic isotope exchange effects and medium solvent isotope effects contribute to observed pKₐ shifts [10]. The linear free-energy relationship between ΔpKₐ and pKₐ(H₂O) observed for various organic acids suggests that the magnitude of isotope effects depends on the intrinsic acidity of the ionizable group [10].
The deuterium substitution pattern in L-tyrosine (D7) can influence tautomeric equilibria, particularly involving the phenolic hydroxyl group and the amino acid backbone. Studies on related systems have demonstrated that deuterium substitution can shift tautomeric equilibria by altering the relative stability of different conformational states [14] [15].
Nuclear magnetic resonance studies of tyrosine residues in proteins have shown that deuteration can provide valuable information about tautomeric states and hydrogen bonding patterns [16] [17]. The ability to monitor individual tyrosine residues through selective deuteration has revealed complex pH-dependent behavior and hydrogen exchange kinetics [18].
The vibrational spectrum of L-tyrosine (D7) exhibits characteristic isotope shifts relative to natural L-tyrosine, providing valuable structural and dynamic information [19] [20] [4]. Systematic studies of deuterated tyrosine analogs have established the fundamental vibrational mode assignments and documented the magnitude of isotope-induced frequency shifts [21] [20].
The most dramatic spectroscopic changes occur in the C-H/C-D stretching region, where the replacement of C-H bonds with C-D bonds results in frequency shifts of approximately 800 cm⁻¹, moving from the 3000-3100 cm⁻¹ region for C-H stretches to 2200-2300 cm⁻¹ for C-D stretches [20] [22]. This large shift reflects the mass dependence of vibrational frequencies according to the harmonic oscillator approximation.
The aromatic ring modes of tyrosine are particularly sensitive to deuterium substitution [20] [23]. The ring breathing mode (8a), which appears at 1602 cm⁻¹ in natural tyrosine, shifts to approximately 1590 cm⁻¹ in the deuterated analog, representing a shift of about 12 cm⁻¹ [20]. The ring stretching mode (19a) at 1500 cm⁻¹ shifts to approximately 1485 cm⁻¹, a shift of 15 cm⁻¹ [20].
The C-O stretching vibration (7a') at 1266 cm⁻¹ in natural tyrosine shifts to approximately 1250 cm⁻¹ in the deuterated form [20]. This mode is particularly sensitive to hydrogen bonding and environmental effects, making it a valuable probe for studying intermolecular interactions [20].
Lower frequency modes show substantial isotope shifts due to their involvement of hydrogen atoms in the vibrational motion [21] [20]. The out-of-plane bending mode at 827 cm⁻¹ shifts to approximately 795 cm⁻¹ upon deuteration, representing a shift of 32 cm⁻¹ [21]. Ring deformation modes at 641 cm⁻¹ shift to approximately 620 cm⁻¹, a shift of 21 cm⁻¹ [21].
These substantial frequency shifts in the fingerprint region of the spectrum provide excellent opportunities for isotope editing in complex systems [21]. The technique has been successfully applied to study tyrosine residue orientations in peptide fibrils and protein structures [21].
Deuterium substitution in tyrosine has proven invaluable for structural studies of biological systems [21] [24] [25]. Raman spectroscopy combined with selective deuteration allows for the independent analysis of multiple tyrosine residues in proteins and peptides [21]. Ultraviolet resonance Raman spectroscopy of proteins containing deuterated tyrosine has revealed information about overtone and combination bands that complement near-infrared absorption spectroscopy [24].
Time-resolved vibrational spectroscopy studies have utilized deuterated tyrosine to identify specific tyrosine radical species in enzymatic systems [25]. The distinct vibrational markers at 1483 cm⁻¹ for tyrosine cation radicals and 1502 cm⁻¹ for neutral tyrosine radicals have been established through careful isotope labeling studies [25].
The vibrational modes of deuterated tyrosine retain their sensitivity to environmental factors such as hydrogen bonding, pH, and solvent effects [20] [23]. Studies comparing vibrational spectra in different media have revealed that the C-O stretching mode is particularly sensitive to hydrogen bonding interactions [20]. The mode appears at different frequencies in polar versus nonpolar environments, providing information about the local molecular environment.
Two-dimensional infrared spectroscopy studies of tyrosine have revealed complex vibrational dynamics including rapid intramolecular vibrational energy redistribution and anharmonic coupling between modes [26]. These dynamics are preserved in deuterated analogs but occur on different timescales due to the altered vibrational frequencies and coupling constants.
Density functional theory calculations at the B3LYP/6-31++G(d,p) level have proven adequate for predicting vibrational frequencies and isotope shifts for tyrosine and related molecules [20]. The calculated frequencies for natural abundance tyrosine show excellent agreement with experimental values, with systematic scaling factors accounting for the known tendency of B3LYP to overpredict vibrational frequencies [20].
For deuterated analogs, the calculations successfully predict the direction and approximate magnitude of isotope shifts, though some discrepancies remain for modes involving complex mixtures of internal coordinates [20]. The theoretical framework has been validated through comparison with experimental data from matrix isolation spectroscopy and solid-state vibrational studies [20].